benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate
Description
Benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate is a carbamate derivative featuring a benzyl-protected amine group attached to the 2-position of a 5-bromo-substituted indene scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. The bromine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions, while the carbamate group provides stability and modulates solubility. Its molecular structure has been characterized using techniques such as NMR and mass spectrometry (MS), as evidenced by related analogs in the literature .
Properties
IUPAC Name |
benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-7-6-13-9-16(10-14(13)8-15)19-17(20)21-11-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZWDOUJCMGPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the bromination of indan derivatives followed by the introduction of the carbamic acid benzyl ester group. One common method includes the reaction of 5-bromoindan-2-amine with benzyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate and its derivatives have shown significant potential in medicinal chemistry. They are primarily studied for their inhibitory effects on various enzymes and their anticancer properties.
1.1. Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Research has demonstrated that derivatives of 5-bromo-2,3-dihydro-1H-inden-2-yl carbamate exhibit potent inhibitory activity against LSD1, an enzyme implicated in various cancers. For instance, compounds synthesized from this scaffold have shown up to 129-fold increased inhibition compared to control compounds, indicating their potential as therapeutic agents in cancer treatment .
1.2. Anticancer Activity
The compound has also been explored for its anticancer properties. A study highlighted the development of benzyl derivatives exhibiting significant cytotoxic effects against various cancer cell lines. The structural modifications on the indene core were crucial for enhancing biological activity .
Synthetic Methodologies
The synthesis of this compound involves several innovative synthetic approaches that contribute to its utility in drug discovery.
2.1. Multi-component Reactions
Multi-component reactions (MCRs) have been employed to synthesize complex molecules incorporating the benzyl carbamate structure. These reactions allow for the rapid assembly of diverse chemical entities, facilitating the exploration of structure-activity relationships in drug development .
2.2. Structural Modifications
The ability to modify the benzyl and indene moieties has led to the discovery of new derivatives with enhanced pharmacological profiles. For example, modifications such as halogenation or introduction of electron-withdrawing groups have been shown to significantly alter the biological activity of these compounds .
Case Studies
Several case studies illustrate the practical applications of this compound in research:
3.1. Development of Novel Anticancer Agents
In a recent study, researchers synthesized a series of benzyl derivatives and evaluated their anticancer activity against breast cancer cell lines. The findings indicated that specific structural features were critical for enhancing cytotoxicity, leading to the identification of promising candidates for further development .
3.2. Targeting Enzymatic Pathways
Another study focused on the use of this compound as a lead compound for developing inhibitors targeting LSD1. The research involved extensive structure-activity relationship studies that revealed key insights into how modifications affect enzyme inhibition and selectivity .
Mechanism of Action
The mechanism of action of benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and processes, depending on the specific target and context.
Comparison with Similar Compounds
tert-Butyl N-(5-Bromo-2,3-dihydro-1H-inden-2-yl)carbamate
- Structure : Replaces the benzyl group with a tert-butyl carbamate.
- Molecular Weight : 312.21 g/mol (vs. ~346.21 g/mol for the benzyl analog).
- Properties :
N-(5-Bromo-2,3-dihydro-1H-inden-2-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Structure : Substitutes the carbamate with a triazolopyrimidine moiety.
- Molecular Weight : m/z 346 [M + 2]+ (similar to benzyl carbamate analog).
5-Bromo-2,3-dihydro-1H-inden-2-ol
(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102)
- Structure : Urea derivative with a tert-butyl-indenyl scaffold.
- Biological Activity : Potent TRPV1 antagonist for pain management, highlighting the indene scaffold’s versatility in drug design .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | Key Functional Group |
|---|---|---|---|
| Benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate | ~346.21 | Moderate lipophilicity | Benzyl carbamate |
| tert-Butyl analog | 312.21 | Lower solubility | tert-Butyl carbamate |
| Triazolopyrimidine analog | 346 | Moderate | Triazolopyrimidine |
| ABT-102 (urea analog) | 407.45 | High | Urea |
- Stability : Carbamates are hydrolytically stable compared to esters, making them suitable for prolonged biological activity .
Biological Activity
Benzyl N-(5-bromo-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It features a bromine atom attached to the indan ring system, which is further connected to a benzyl carbamate group. This unique structure provides it with distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, affecting cellular processes such as proliferation and apoptosis. The presence of the bromine atom may enhance its binding affinity through halogen bonding, which is known to stabilize interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives based on similar scaffolds have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| 12c | MCF-7 | 39.53 ± 2.02 |
| 12d | MCF-7 | 13.92 ± 1.21 |
These findings suggest that modifications to the indan structure can lead to enhanced anticancer activity, particularly against breast cancer cells .
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor. Its mechanism involves competitive inhibition where it binds to the enzyme's active site, preventing substrate access. This has implications for therapeutic applications in diseases where enzyme dysregulation plays a critical role.
Structure-Kinetic Relationships
A study focused on optimizing structure–kinetics relationships for compounds related to this compound revealed that small structural modifications could significantly impact biological activity. For example, altering the amide groups in similar scaffolds resulted in variations in binding affinity and residence time at receptor sites .
Comparative Analysis with Similar Compounds
This compound shows unique properties compared to other brominated compounds:
| Compound Type | Characteristics |
|---|---|
| 5-Bromoindole derivatives | Known for their anti-inflammatory effects |
| Indole derivatives | Used in medicinal chemistry |
| Brominated benzimidazoles | Exhibits antibacterial properties |
The unique combination of the indan ring system and carbamate group in this compound provides it with distinct chemical and biological properties that are advantageous for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
